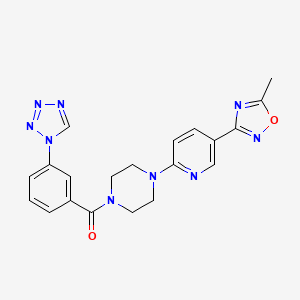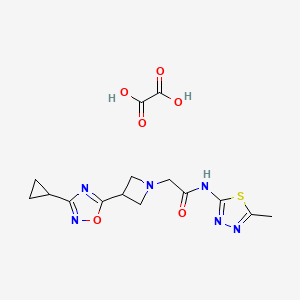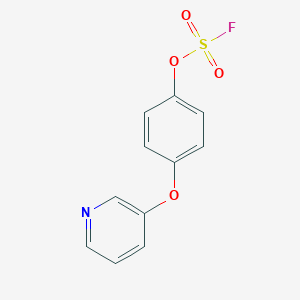
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic compound characterized by its complex molecular structure. This compound is notable for its tetrazole and oxadiazole functional groups, which are often explored in the development of pharmaceuticals and advanced materials due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step processes:
Formation of the Tetrazole Ring: : Starting with a substituted aniline, the tetrazole ring can be introduced through cycloaddition reactions involving azides.
Synthesis of the Oxadiazole Group: : This involves cyclization reactions of hydrazides with nitrites or other suitable reagents.
Coupling Reactions: : The final step often involves coupling the tetrazole- and oxadiazole-containing intermediates under controlled conditions to form the final compound.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and purity. Reactions are conducted in high-efficiency reactors with careful control of temperature, pH, and concentration to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The oxadiazole moiety can undergo oxidation under certain conditions, potentially leading to ring-opening reactions.
Reduction: : Tetrazole groups can be reduced, altering their biological activity.
Substitution: : The aromatic rings and nitrogen atoms in the compound can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or cerium(IV) ammonium nitrate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium or platinum-based catalysts are often used in hydrogenation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
Ligand Design: : This compound can act as a ligand in coordination chemistry, forming complexes with metal ions for catalysis or materials science.
Biology
Antimicrobial Activity: : The tetrazole and oxadiazole groups are often researched for their antimicrobial properties.
Enzyme Inhibition: : Potential to act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceutical Development: : The unique structure makes it a candidate for the development of new therapeutic agents, particularly in areas requiring strong binding to specific biological targets.
Industry
Material Science: : Used in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
Molecular Targets and Pathways
Binding to Enzymes: : The compound's functional groups allow it to bind effectively to certain enzymes, inhibiting their activity.
Pathway Modulation: : By binding to biological targets, the compound can modulate specific pathways, potentially leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-(1H-tetrazol-1-yl)-2-(methylthio)pyridin-3-yl)methanol
(4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(oxadiazol-3-yl)piperidine-1-carboxamide)
Unique Features
Combination of Functional Groups: : The unique combination of a tetrazole ring with an oxadiazole group in a single molecule is rare.
Specificity and Potency: : The molecular structure confers specificity and potentially higher potency in its biological and chemical applications compared to similar compounds.
Propiedades
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O2/c1-14-23-19(24-31-14)16-5-6-18(21-12-16)27-7-9-28(10-8-27)20(30)15-3-2-4-17(11-15)29-13-22-25-26-29/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMYRWNDMCDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2669383.png)

![4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2669391.png)

![6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2669394.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2669395.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2669400.png)


